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molecular formula C6H4F5NO2S B1305691 4-Nitrophenylsulfur Pentafluoride CAS No. 2613-27-6

4-Nitrophenylsulfur Pentafluoride

Cat. No. B1305691
M. Wt: 249.16 g/mol
InChI Key: AGNCKMHGYZKMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449594B2

Procedure details

A solution of tin(II) chloride (1465 g., 7.73 mol) in concentrated (32 percent) aqueous HCl solution was heated with stirring to 80° C. and then, with ice cooling, 4-nitrophenylsulfur pentafluoride (584 g., 2.344 mol) was introduced in 8 portions over the course of 1 h. The internal temperature was kept below 100° C. during this. Subsequently, the mixture was stirred at an internal temperature of 85° C. for 1.5 h and then cooled to 45° C. over the course of a further hour. A mixture of ice (12 kg), NaOH (2 kg) and dichloromethane (1.5 l) was prepared and added to the reaction mixture with vigorous stirring. The phases were separated, the aqueous phase was extracted 3 times with 1 l of dichloromethane each time, and the combined organic phases were dried over Na2SO4 and evaporated in vacuo. 510 g (99%) of 4-aminophenylsulfur pentafluoride were obtained as a pale yellow crystalline powder, m.p. 63-65° C. (Bowden, R. D., Comina, P. J., Greenhall, M. P., Kariuki, B. M., Loveday, A., Philip, D. Tetrahedron 2000, 56, 3399: 56-59° C.).
Quantity
1465 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
584 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
12 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.Cl.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([F:19])([F:18])([F:17])([F:16])[F:15])=[CH:10][CH:9]=1)([O-])=O.[OH-].[Na+]>ClCCl>[NH2:5][C:8]1[CH:13]=[CH:12][C:11]([S:14]([F:19])([F:15])([F:16])([F:17])[F:18])=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1465 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
584 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(F)(F)(F)(F)F
Step Three
Name
ice
Quantity
12 kg
Type
reactant
Smiles
Name
Quantity
2 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring to 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
was kept below 100° C.
STIRRING
Type
STIRRING
Details
Subsequently, the mixture was stirred at an internal temperature of 85° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 45° C. over the course of a further hour
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
added to the reaction mixture with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 3 times with 1 l of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 510 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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